molecular formula C17H15F3N2O B3127394 3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338413-24-4

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B3127394
CAS No.: 338413-24-4
M. Wt: 320.31 g/mol
InChI Key: MAGOVEGYEFNZGO-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-tert-butylphenol: This intermediate is synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Formation of 4-tert-butylphenoxy derivative: The 4-tert-butylphenol is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the 4-tert-butylphenoxy-pyridine intermediate.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate signaling pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.

    Interact with receptors: Bind to specific receptors on the cell surface, triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenoxy)-5-methylpyridine-2-carbonitrile
  • 3-(4-Tert-butylphenoxy)-5-chloropyridine-2-carbonitrile
  • 3-(4-Tert-butylphenoxy)-5-bromopyridine-2-carbonitrile

Uniqueness

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c1-16(2,3)11-4-6-13(7-5-11)23-15-8-12(17(18,19)20)10-22-14(15)9-21/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOVEGYEFNZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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